1-Iodo-2,3,4,5-tetramethylbenzene;4-propylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 4-propylpyridin-2-amine are two distinct chemical compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with iodine and methyl groups attached to a benzene ring, while 4-propylpyridin-2-amine is a derivative of pyridine with a propyl group and an amine group.
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Reaction Conditions: The reaction typically occurs under reflux conditions with a solvent like acetic acid or dichloromethane.
Industrial Production: Industrial methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
4-Propylpyridin-2-amine
Synthetic Routes: This compound can be synthesized by alkylation of 2-aminopyridine with propyl halides under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production: Industrial production may involve batch reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of the iodine atom.
Common Reagents and Conditions: Typical reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products: Substitution reactions often yield products where the iodine atom is replaced by the nucleophile.
4-Propylpyridin-2-amine
Types of Reactions: This compound can undergo various reactions including alkylation, acylation, and oxidation.
Common Reagents and Conditions: Reagents such as alkyl halides, acyl chlorides, and oxidizing agents like potassium permanganate are commonly used.
Major Products: The reactions yield products such as N-alkylated or N-acylated derivatives and oxidized products.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential in drug development as a building block for pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
4-Propylpyridin-2-amine
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
1-Iodo-2,3,4,5-tetramethylbenzene
Mechanism: Acts as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile.
Molecular Targets and Pathways: Targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds.
4-Propylpyridin-2-amine
Mechanism: Functions as a nucleophile in various reactions, forming bonds with electrophilic centers.
Molecular Targets and Pathways: Interacts with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: 1-Bromo-2,3,4,5-tetramethylbenzene, 1-Chloro-2,3,4,5-tetramethylbenzene.
4-Propylpyridin-2-amine
Properties
Molecular Formula |
C18H25IN2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;4-propylpyridin-2-amine |
InChI |
InChI=1S/C10H13I.C8H12N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-3-7-4-5-10-8(9)6-7/h5H,1-4H3;4-6H,2-3H2,1H3,(H2,9,10) |
InChI Key |
RROMIUHVOCXNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.